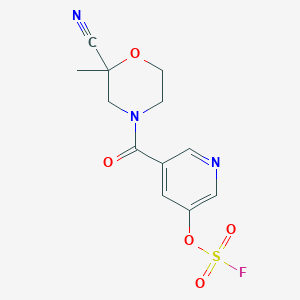![molecular formula C19H14F3N3O B2531599 N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 2190365-78-5](/img/structure/B2531599.png)
N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a bipyridine moiety linked to a trifluoromethyl-substituted benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
-
Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic acid derivative of pyridine under basic conditions.
-
Attachment of the Benzamide Group: : The bipyridine intermediate is then reacted with a benzoyl chloride derivative that contains a trifluoromethyl group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group in the benzamide moiety.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a building block for designing new drugs with potential therapeutic effects. Its unique structure allows for interactions with various biological targets.
-
Materials Science: : The bipyridine moiety can coordinate with metal ions, making this compound useful in the development of metal-organic frameworks (MOFs) and coordination polymers.
-
Catalysis: : The compound can act as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
-
Biological Studies: : It can be used in studies to understand the interaction of trifluoromethyl-substituted compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.
Mécanisme D'action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can interact with enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: This compound has a similar trifluoromethyl-substituted benzamide structure but lacks the bipyridine moiety.
N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives: These compounds contain a trifluoromethyl group and are used for their antimicrobial properties.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the bipyridine and trifluoromethyl-substituted benzamide moieties. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)17-6-2-1-5-16(17)18(26)25-10-13-8-15(12-24-9-13)14-4-3-7-23-11-14/h1-9,11-12H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDDMJVWGTGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
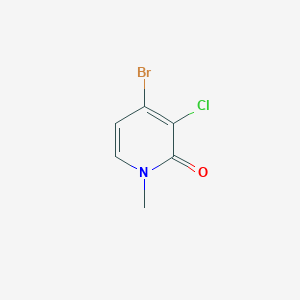
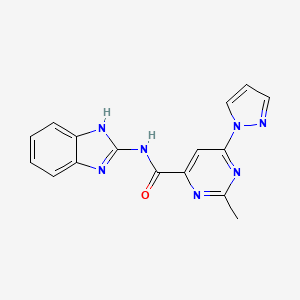
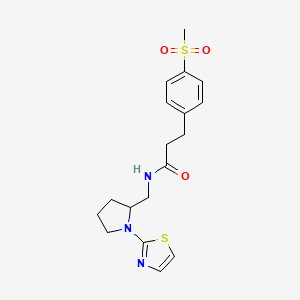
![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)
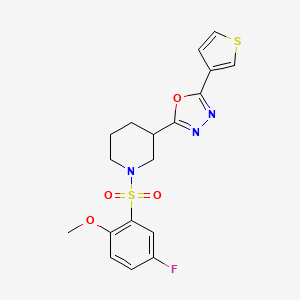
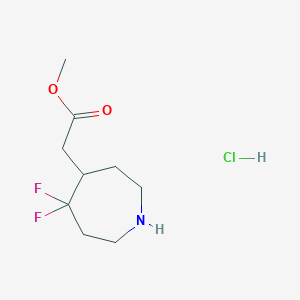
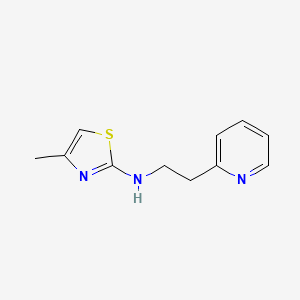
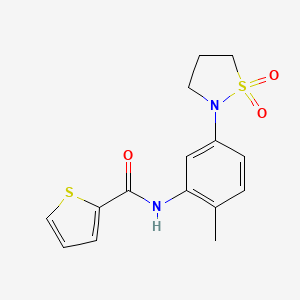
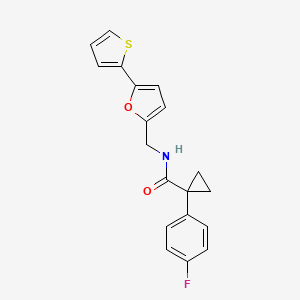
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B2531533.png)
![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)
![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)
